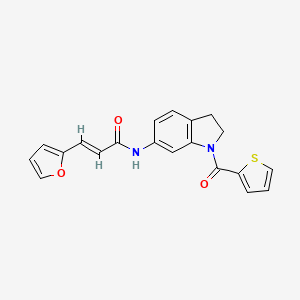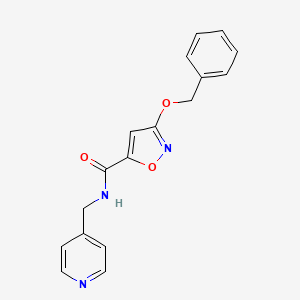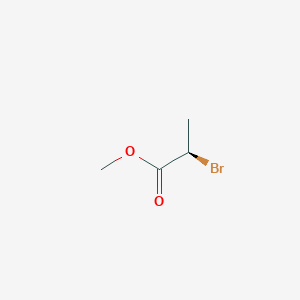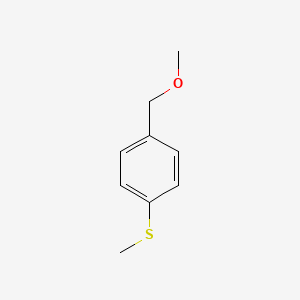
5-Benzyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-1,3-oxazinan-2-one is a chemical compound with the CAS Number: 1803596-94-2 . It has a molecular weight of 191.23 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A high yielding synthesis of 1,3-oxazinan-2-ones, which includes this compound, starts from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2/c13-11-12-7-10 (8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,12,13) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The synthesis of 1,3-oxazinan-2-ones involves a reaction starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Green Chemistry and Environmental Assessment
A comparative environmental assessment of alternative syntheses for the production of 3-benzyl-1,3-oxazinan-2-one highlighted the importance of employing green metrics to evaluate environmental impacts. The study revealed that synthesis using diethyl carbonate is most promising due to its lower environmental impact, emphasizing the critical role of choosing sustainable methods in chemical synthesis (Toniolo, Aricò, & Tundo, 2014).
Synthetic Methods and Chemical Transformations
Research on electrooxidative cyclization methods for hydroxyamino compounds with a benzyl group led to the synthesis of novel 2-aryl-1,3-oxazinane derivatives. This method showcased the utility of catalytic amounts of iodide ions in increasing yields, demonstrating the versatility of 5-Benzyl-1,3-oxazinan-2-one in facilitating chemical transformations (Okimoto et al., 2012).
Biological Activity
Investigations into the biological activity of compounds derived from or related to this compound revealed potential applications in anticancer therapy. For instance, novel 1,2,3-triazole-2H-benzo[b][1,4]oxazin-3(4H)-ones demonstrated significant cytotoxic activity against breast and cervical cancer cell lines, indicating the potential for these compounds in cancer treatment (Nagavelli et al., 2016).
Safety and Hazards
Direcciones Futuras
While the future directions for this specific compound are not explicitly mentioned in the available literature, the synthesis of 1,3-oxazinan-2-ones has been reported to be of general application on different substrates . This suggests potential for further exploration and application in various fields of chemistry.
Propiedades
IUPAC Name |
5-benzyl-1,3-oxazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-12-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWXMILBWYRPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2588493.png)

![2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one](/img/structure/B2588496.png)

![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)



![methyl 4-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2588507.png)

![1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2588509.png)

